Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyano-2,6-dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction between diethyl phosphite and 4-cyano-2,6-dinitrobenzyl halide . This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Reduction Reactions: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The cyano group can be oxidized to carboxylic acid derivatives under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Reduction Reactions: Hydrogen gas and a palladium catalyst are typically used for the reduction of nitro groups.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the cyano group.
Major Products Formed
Substitution Reactions: Products include phosphonate esters, phosphonamides, and phosphonothioates.
Reduction Reactions: Products include amino derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acid derivatives.
Scientific Research Applications
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphonate esters and other derivatives.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (4-cyano-2,6-dinitrophenyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to active sites or interacting with key functional groups . The phosphonate group can mimic phosphate esters, making it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-cyanoethyl)phosphonate: Similar in structure but with a different substitution pattern on the phenyl ring.
Diethyl cyanomethylphosphonate: Contains a cyano group attached to a methylene group instead of a phenyl ring.
Uniqueness
Diethyl (4-cyano-2,6-dinitrophenyl)phosphonate is unique due to the presence of both cyano and dinitro groups on the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications and as a research tool in studying enzyme mechanisms .
Properties
CAS No. |
58263-50-6 |
---|---|
Molecular Formula |
C11H12N3O7P |
Molecular Weight |
329.20 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-3,5-dinitrobenzonitrile |
InChI |
InChI=1S/C11H12N3O7P/c1-3-20-22(19,21-4-2)11-9(13(15)16)5-8(7-12)6-10(11)14(17)18/h5-6H,3-4H2,1-2H3 |
InChI Key |
VRGRASONRKUJOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C#N)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.